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Compound of Interest

Compound Name: 3-Hydroxycatalponol

Cat. No.: B157351 Get Quote

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
Hydroxycatalponol, a significant natural product. The information presented herein is crucial

for the identification, characterization, and further development of this compound in scientific

and pharmaceutical research. All data is collated from the primary literature that first reported

its isolation and structural elucidation.

Chemical Structure
Systematic Name: (2R,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-

naphthalenone

Molecular Formula: C₁₅H₁₈O₃

CAS Number: 265644-24-4

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 3-Hydroxycatalponol.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectral data were acquired in Chloroform-d (CDCl₃) at 300 MHz.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b157351?utm_src=pdf-interest
https://www.benchchem.com/product/b157351?utm_src=pdf-body
https://www.benchchem.com/product/b157351?utm_src=pdf-body
https://www.benchchem.com/product/b157351?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/np990528l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectroscopic Data of 3-Hydroxycatalponol (300 MHz, CDCl₃)[1]

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

2 2.55 m

3 4.05 dd 7.8, 6.0

4 4.80 d 6.0

5 7.55 dd 7.8, 1.5

6 7.35 dt 7.8, 1.5

7 7.60 dt 7.8, 1.5

8 8.10 dd 7.8, 1.5

1' 2.45 m

2' 5.20 t 7.2

4' 1.80 s

5' 1.75 s

Table 2: ¹³C NMR Spectroscopic Data of 3-Hydroxycatalponol[1]
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Position Chemical Shift (δ) ppm Multiplicity (from APT)

1 201.5 C

2 55.0 CH

3 72.1 CH

4 70.9 CH

4a 135.8 C

5 128.9 CH

6 125.9 CH

7 134.1 CH

8 127.5 CH

8a 130.2 C

1' 28.5 CH₂

2' 120.1 CH

3' 136.2 C

4' 25.9 CH₃

5' 18.1 CH₃

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HREIMS) was utilized to determine

the molecular formula of 3-Hydroxycatalponol.[1][2]

Table 3: Mass Spectrometry Data for 3-Hydroxycatalponol

Technique Result

HREIMS Molecular Formula established as C₁₅H₁₈O₃
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Experimental Protocols
The isolation and structural elucidation of 3-Hydroxycatalponol were first described by

Peraza-Sánchez et al. The following is a summary of the experimental methodologies

employed.

Isolation of 3-Hydroxycatalponol
Bioactivity-directed fractionation of a chloroform extract from the roots of Ekmanianthe

longiflora led to the isolation of 3-Hydroxycatalponol (referred to as compound 1 in the

publication).[1][2] The separation was monitored using human cancer cell lines.[1]

Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded

on a 300 MHz spectrometer in CDCl₃.[1] Chemical shifts are reported in ppm (δ) and

coupling constants (J) in Hertz.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS)

was used to determine the molecular formula.[1][2]

Visualizations
The following diagrams illustrate the key methodologies and relationships in the

characterization of 3-Hydroxycatalponol.
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Experimental Workflow for 3-Hydroxycatalponol Characterization
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Caption: Workflow from plant material to structure elucidation.
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Relationship of Spectroscopic Data to Structural Information
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Caption: How spectroscopic data informs the final chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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